molecular formula C13H14O4 B13674244 Ethyl 3-(2-Benzofuryl)-3-hydroxypropanoate

Ethyl 3-(2-Benzofuryl)-3-hydroxypropanoate

Cat. No.: B13674244
M. Wt: 234.25 g/mol
InChI Key: YCLUYOIMGJFHHO-UHFFFAOYSA-N
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Description

Ethyl 3-(2-benzofuryl)-3-hydroxypropanoate is a β-hydroxy ester characterized by a benzofuran moiety at the 2-position of the propanoate backbone. The compound combines a hydroxyl group at the β-carbon and an ethyl ester functionality, making it a versatile intermediate in organic synthesis, particularly for chiral molecules and bioactive derivatives. Its structure confers unique electronic and steric properties, which influence reactivity and applications in pharmaceuticals or agrochemicals.

Properties

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

ethyl 3-(1-benzofuran-2-yl)-3-hydroxypropanoate

InChI

InChI=1S/C13H14O4/c1-2-16-13(15)8-10(14)12-7-9-5-3-4-6-11(9)17-12/h3-7,10,14H,2,8H2,1H3

InChI Key

YCLUYOIMGJFHHO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC2=CC=CC=C2O1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-Benzofuryl)-3-hydroxypropanoate typically involves the reaction of 2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the benzofuran ring. The final product is obtained after esterification and purification steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-Benzofuryl)-3-hydroxypropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(2-Benzofuryl)-3-hydroxypropanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.

    Biology: Studied for its potential biological activities, including anti-tumor and anti-viral properties.

    Medicine: Investigated for its potential use as a lead compound in drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-Benzofuryl)-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Aromatic β-Hydroxy Esters

Ethyl (S)-3-(4-Nitrophenyl)-3-hydroxypropanoate (S)-2e and Ethyl (S)-3-(2,6-Dichlorophenyl)-3-hydroxypropanoate (S)-2i
  • Structural Features : These compounds replace the benzofuryl group with electron-withdrawing substituents (nitro or chloro) on phenyl rings.
  • Synthesis : Synthesized via kinetic resolution (KR) and characterized using Mosher’s ester derivatization with (R)-MTPA chloride. The absolute (S)-configuration was confirmed via ¹H- and ¹⁹F-NMR analysis .
  • Stability : Unlike benzofuryl derivatives, nitro- and chloro-substituted esters exhibit enhanced stability due to reduced electron density at the aromatic ring.
  • Applications: Potential intermediates for antitubercular or enzyme inhibitors due to their stereochemical precision .
Ethyl 3-(1,4-Benzodioxan)-3-hydroxypropanoate (33)
  • Structural Features : Contains a 1,4-benzodioxan ring instead of benzofuran.
  • Stability : Degrades rapidly in neat form but stabilizes in dichloromethane (~20% w/v) .
  • Reactivity : The electron-rich dioxane ring may enhance nucleophilic substitution reactions.

Benzofuran Derivatives

Ethyl 3-(2,3-Dihydrobenzofuran-5-yl)propenoate
  • Structural Features: A dihydrobenzofuran ring with a propenoate chain instead of hydroxypropanoate.
  • Safety : Classified under GHS with hazards including respiratory irritation (H335) .
  • Applications : Likely used in polymer or flavor synthesis due to conjugated double bonds.
Ethyl 2-(2-Benzoyl-5-methylbenzofuran-3-yl)propanoate
  • Structural Features: A methyl-substituted benzofuran with a benzoyl group and propanoate ester.
  • Synthesis : Requires multi-step protocols involving benzoylation and cyclization .
  • Applications: Potential use in photodynamic therapy or as a fluorescent probe.

Functional Group Variants

Ethyl 3-(2-Fluorophenyl)-3-oxopropanoate
  • Structural Features : Replaces the hydroxyl group with a ketone (3-oxo).
  • Reactivity: The ketone enhances electrophilicity, enabling condensation reactions (e.g., Knoevenagel) .
  • Applications : Intermediate for anticoagulants or antifungal agents.
Ethyl 3-Amino-3-phenylpropanoate
  • Structural Features: Substitutes hydroxyl with an amino group.
  • Synthesis : Prepared via reductive amination or enzymatic resolution.
  • Applications: Precursor for peptidomimetics or β-amino acid derivatives .

Stereochemical and Diastereomeric Comparisons

Ethyl-3-[(4R/S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2,2-difluoro-3-hydroxypropanoate (2 and 3)
  • Structural Features : Diastereomers with a dioxolane ring and difluoro substituents.
  • Separation : Challenging due to similar polarities; requires advanced chromatography .
  • Applications : Building blocks for fluorinated pharmaceuticals (e.g., antiviral drugs) .

Data Tables

Table 1: Structural and Functional Comparisons

Compound Key Substituent Functional Group Molecular Weight Stability Key Applications References
Ethyl 3-(2-Benzofuryl)-3-hydroxypropanoate 2-Benzofuryl β-Hydroxy ester ~236.2* Moderate Chiral synthesis, Bioactives -
Ethyl (S)-3-(4-Nitrophenyl)-3-hydroxypropanoate 4-Nitrophenyl β-Hydroxy ester 255.2 High Enzyme inhibitors
Ethyl 3-(1,4-Benzodioxan)-3-hydroxypropanoate 1,4-Benzodioxan β-Hydroxy ester ~238.2 Low (neat) Labile intermediates
Ethyl 3-(2-Fluorophenyl)-3-oxopropanoate 2-Fluorophenyl, 3-oxo β-Keto ester 210.2 High Anticoagulant precursors

*Calculated based on analogous structures.

Table 2: Analytical Techniques for Configuration Determination

Compound Method Key Observations References
Ethyl (S)-3-(4-Nitrophenyl)-3-hydroxypropanoate ¹H/¹⁹F-NMR of Mosher’s esters Methoxy protons shielded at 3.43 ppm; (S)-configuration confirmed
Ethyl-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-difluoro-3-hydroxypropanoate Chiral chromatography Diastereomers resolved via gradient elution

Key Findings and Implications

  • Electron-Deficient vs. Electron-Rich Substituents : Nitro and chloro groups (electron-withdrawing) enhance stability and direct reactivity toward electrophilic aromatic substitution, whereas benzofuryl or benzodioxan rings (electron-rich) favor nucleophilic attacks .
  • Functional Group Impact: Hydroxypropanoates are pivotal in asymmetric synthesis, while oxo derivatives serve as electrophilic platforms for C–C bond formation .
  • Safety Considerations: Halogenated or nitro-substituted derivatives (e.g., ethyl 3-(2-nitrophenyl)-3-oxopropanoate) require careful handling due to toxicity risks (H302, H315) .

Biological Activity

Ethyl 3-(2-Benzofuryl)-3-hydroxypropanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine, supported by relevant data and research findings.

Chemical Structure and Properties

This compound features a benzofuran ring, which is known to impart unique chemical and biological properties. This compound can undergo various reactions, including oxidation, reduction, and substitution, leading to the formation of several derivatives that may exhibit different biological activities.

Reaction Type Products Formed
Oxidation3-(2-Benzofuryl)-3-oxopropanoate
Reduction3-(2-Benzofuryl)-3-hydroxypropanol
SubstitutionVarious substituted benzofuran derivatives

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. The compound's mechanism involves disrupting microbial cell membranes, which leads to cell lysis and death. Studies have shown promising results against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been a focal point of several studies. It is believed that the compound inhibits specific enzymes involved in cell proliferation and survival pathways. For instance, it may target tubulin polymerization, leading to cell cycle arrest in cancer cells. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231) and lung (A549) cancer cells .

Cell Line IC50 (µM)
MDA-MB-23112.5
A54915.0
HT-2920.0
MCF-718.5

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes that facilitate tumor growth and survival.
  • Disruption of Cell Membranes : Its interaction with microbial membranes leads to increased permeability and eventual cell death.
  • Signaling Pathway Modulation : It may alter key signaling pathways involved in inflammation and cancer progression.

Case Studies

  • Anticancer Study : A recent study evaluated the effectiveness of this compound against multiple cancer cell lines. The results indicated that the compound exhibited dose-dependent cytotoxicity, with the highest potency observed in breast cancer cells .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of the compound against common pathogens. The results showed significant inhibition zones in bacterial cultures treated with this compound, suggesting its potential as a novel antimicrobial agent.

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